molecular formula C14H20N2O5 B12105988 (S)-3-(3-Amino-4-hydroxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

(S)-3-(3-Amino-4-hydroxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B12105988
M. Wt: 296.32 g/mol
InChI Key: QNDSZPLLLMNLBY-UHFFFAOYSA-N
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Description

(S)-3-(3-Amino-4-hydroxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral amino acid derivative. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Amino-4-hydroxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the protection of amino and hydroxyl groups, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The key steps include:

    Protection of the amino group: This is often achieved using Boc anhydride in the presence of a base such as triethylamine.

    Protection of the hydroxyl group: This can be done using silyl protecting groups like tert-butyldimethylsilyl chloride (TBDMS-Cl).

    Coupling reactions: The protected intermediates are then coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Amino-4-hydroxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC).

    Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane (DMP)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Boc anhydride, TBDMS-Cl

Major Products

The major products formed from these reactions include protected amino acids, ketones, aldehydes, and primary amines.

Scientific Research Applications

(S)-3-(3-Amino-4-hydroxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(3-Amino-4-hydroxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and amino groups play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(3-Amino-4-hydroxyphenyl)propanoic acid: Lacks the Boc protecting group.

    (S)-3-(4-Hydroxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Lacks the amino group on the phenyl ring.

    (S)-3-(3-Amino-4-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

(S)-3-(3-Amino-4-hydroxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, along with the Boc protecting group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-(3-amino-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7,15H2,1-3H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDSZPLLLMNLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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